3,4-dimethyl-N-[2-(2-methyl-1H-imidazol-1-yl)benzyl]benzamide
Overview
Description
3,4-dimethyl-N-[2-(2-methyl-1H-imidazol-1-yl)benzyl]benzamide is a useful research compound. Its molecular formula is C20H21N3O and its molecular weight is 319.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 319.168462302 g/mol and the complexity rating of the compound is 427. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Structural Analysis
Research on similar compounds, such as N-substituted imidazolylbenzamides, focuses on the synthesis and structural characterization, highlighting the importance of understanding molecular configurations for pharmaceutical applications. For example, studies on molecules like 2,6-dimthyl-N-(5-mthyl-3-isoxazolyl)benzamide demonstrate intricate structural properties, including intramolecular hydrogen bonding and the formation of dimers, which could influence biological activity (Rodier et al., 1993).
Cardiac Electrophysiological Activity
The cardiac electrophysiological activity of N-substituted imidazolylbenzamides has been explored, showing potential as selective class III agents for arrhythmias. This research underscores the therapeutic potential of these compounds in cardiovascular diseases (Morgan et al., 1990).
Anticancer Activity
Several studies have focused on the design, synthesis, and evaluation of benzamide derivatives for anticancer activity. Compounds with similar structures have shown promising results against various cancer cell lines, indicating the potential of these molecules in cancer therapy (Rasal et al., 2020).
Molecular Hybridization and Drug Development
The development of new drug candidates through molecular hybridization techniques is another area of research. Combining structural elements of imidazole and benzamide into a single molecule has led to compounds with significant biological activities, offering new avenues for drug discovery and development (Saeed et al., 2015).
Coordination Chemistry and Metal-Organic Frameworks
Research into coordination chemistry involving similar compounds explores their potential in creating metal-organic frameworks (MOFs) with applications ranging from catalysis to sensing technologies. Studies illustrate how variations in molecular structure can influence the properties and applications of the resulting MOFs (Shi et al., 2015).
Properties
IUPAC Name |
3,4-dimethyl-N-[[2-(2-methylimidazol-1-yl)phenyl]methyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O/c1-14-8-9-17(12-15(14)2)20(24)22-13-18-6-4-5-7-19(18)23-11-10-21-16(23)3/h4-12H,13H2,1-3H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTEWDAPRSIQFDE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC2=CC=CC=C2N3C=CN=C3C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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